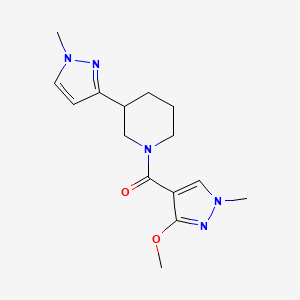![molecular formula C21H26FN3O3 B2493575 8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021031-81-1](/img/structure/B2493575.png)
8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds involves complex organic reactions that yield structures with significant biological and chemical properties. For example, the synthesis of spirooxindoles and spirohydantoins has been optimized for the inhibition of prolyl hydroxylase, demonstrating the synthetic versatility of spirocyclic compounds (Vachal et al., 2012). Similarly, the synthesis of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.5]decane-1,3-dione highlights the potential for creating compounds with varied biological activities (Obniska et al., 2006).
Molecular Structure Analysis
The structural analysis of such compounds often reveals intricate molecular geometries conducive to specific chemical interactions. For instance, crystal and molecular structure studies of related compounds show the significance of the spirocyclic framework and the inter- and intramolecular hydrogen bonding patterns that contribute to their stability and reactivity (Manjunath et al., 2011).
Chemical Reactions and Properties
Spirocyclic compounds undergo various chemical reactions that underscore their reactivity and potential as synthetic intermediates. The 1,3-dipolar cycloaddition reactions are particularly noteworthy, allowing for the rapid construction of spiro[4.5]decane systems, demonstrating the compounds' versatile reactivity and potential for generating complex structures (Ong & Chien, 1996).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and for their application in synthesis and drug design. The crystallography of related compounds provides insights into their structural integrity and the role of specific functional groups in determining their physical characteristics (Manjunath et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are integral to the utility of spirocyclic compounds. The design and synthesis of compounds like 1,3,8-triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase highlight the targeted chemical functionality achievable through careful manipulation of their structure (Vachal et al., 2012).
Applications De Recherche Scientifique
Antimicrobial and Detoxification Properties
A derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione, specifically N-halamine-coated cotton, has been synthesized for antimicrobial and detoxification applications. This derivative, when bonded onto cotton fabrics, showed effective antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7. The chlorinated swatches also demonstrated the capacity to oxidize chemical mustard simulants into less toxic derivatives (Ren et al., 2009).
Myelostimulating Activity
Another study synthesized spiroconnected N-alkoxyalkylpiperidine hydantoins through the Strecker reaction. These derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones exhibited myelostimulating activity, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, which is crucial for the immune response and recovery from conditions like myelodepressive syndrome (Yu et al., 2018).
Crystal Structure Analysis
The compound’s unique structural features have been a subject of interest in several studies. For instance, crystal structures of oxaspirocyclic compounds related to 1,3,8-triazaspiro[4.5]decane-2,4-dione were determined using single-crystal X-ray crystallography. These studies provide essential insights into the molecular and supramolecular architecture of these compounds, contributing to the understanding of their chemical behavior and potential applications in various fields (Jiang & Zeng, 2016).
Mécanisme D'action
Target of Action
It is suggested that this compound may be promising for the production of important biologically active compounds .
Mode of Action
The synthesis of similar spiro compounds has been reported to involve reactions such as copper-catalyzed difluoroalkylation and Pd-catalyzed decarboxylation . These reactions could potentially influence the interaction of the compound with its targets.
Propriétés
IUPAC Name |
8-(cyclohexanecarbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c22-17-8-6-15(7-9-17)14-25-19(27)21(23-20(25)28)10-12-24(13-11-21)18(26)16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADKYHUONCEFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

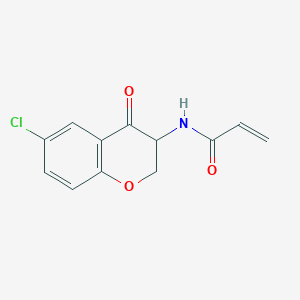
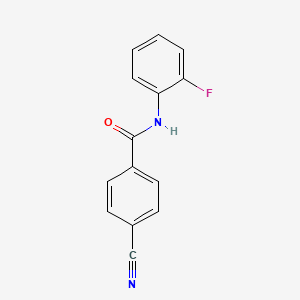
![N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2493495.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2493500.png)
![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)
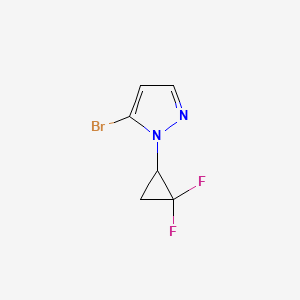
![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)
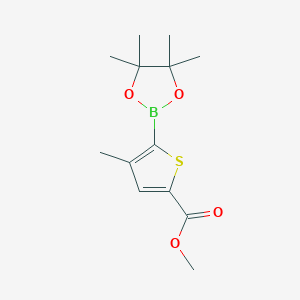
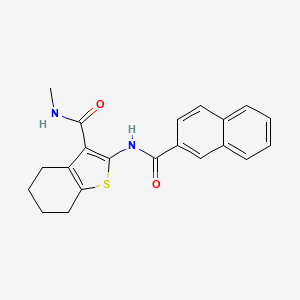
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)
